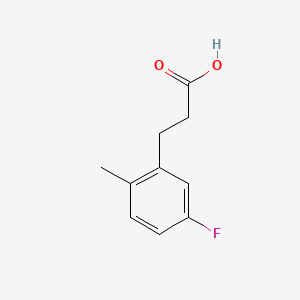

3-(5-Fluoro-2-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHAOQFWXEWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Abstract

This technical guide provides a detailed examination of a robust and efficient synthetic pathway for 3-(5-fluoro-2-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating pharmacokinetic and physicochemical properties such as metabolic stability and binding affinity.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive narrative that combines theoretical principles with practical, field-proven laboratory protocols. We will focus on a classical and highly reliable approach—the Malonic Ester Synthesis—detailing the mechanistic rationale behind each step, providing self-validating experimental procedures, and discussing alternative synthetic strategies.

Introduction and Strategic Importance

3-Arylpropanoic acids are a privileged scaffold in pharmaceutical development, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents.[2] The target molecule, this compound, combines this key pharmacophore with a specific substitution pattern—a fluorine atom and a methyl group—that offers fine-tuned control over lipophilicity, electronic properties, and metabolic fate. The meta-fluoro and ortho-methyl substitution provides a unique steric and electronic profile for molecular design, making a reliable synthesis pathway essential for its application in discovery programs.

This guide presents a retrosynthetic analysis to deconstruct the target into readily available precursors and then details the forward synthesis with an emphasis on causality, reproducibility, and safety.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach is crucial for designing a practical synthesis. The target propanoic acid can be disconnected at the Cα-Cβ bond, suggesting a nucleophilic addition to a three-carbon electrophile, or more classically, at the Cβ-C(Aryl) bond, pointing towards an alkylation strategy.

Caption: Overall workflow for the Malonic Ester Synthesis pathway.

Step 1: Synthesis of 5-Fluoro-2-methylbenzyl bromide

-

Principle & Rationale: This step employs a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the adjacent aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

-

Experimental Protocol:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-1-methylbenzene (20.0 g, 181.6 mmol) and carbon tetrachloride (CCl₄, 250 mL).

-

Add N-Bromosuccinimide (NBS, 33.9 g, 190.7 mmol, 1.05 eq).

-

Add Azobisisobutyronitrile (AIBN, 0.30 g, 1.8 mmol, 0.01 eq).

-

Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of floating succinimide.

-

After 4-6 hours, or upon completion as monitored by TLC/GC-MS, cool the reaction mixture to room temperature.

-

Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-methylbenzyl bromide as a pale yellow oil.

-

The product is often used directly in the next step without further purification. If required, it can be purified by vacuum distillation.

-

Step 2: Synthesis of Diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate

-

Principle & Rationale: This is a classic Williamson ether synthesis analogue, where the carbanion generated from diethyl malonate acts as a nucleophile. Sodium ethoxide (NaOEt) is a suitable, non-nucleophilic strong base to deprotonate the acidic α-hydrogen of the malonic ester, creating the sodiomalonic ester enolate. This enolate then displaces the bromide from the benzyl bromide via an S_N_2 mechanism. Ethanol is the ideal solvent as it is the conjugate acid of the base, preventing transesterification.

-

Experimental Protocol:

-

In a dry 1 L three-neck flask fitted with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 200 mmol, 1.1 eq) in absolute ethanol (300 mL). Caution: This is a highly exothermic reaction that generates flammable hydrogen gas.

-

Once the sodium has completely reacted and the solution has cooled, add diethyl malonate (32.0 g, 200 mmol, 1.1 eq) dropwise.

-

To this solution, add the crude 5-fluoro-2-methylbenzyl bromide (approx. 181.6 mmol) from Step 1, dissolved in 50 mL of absolute ethanol, dropwise over 30 minutes.

-

Heat the reaction mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the reaction by TLC for the disappearance of the benzyl bromide.

-

After cooling, pour the reaction mixture into 500 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate.

-

Purify the product by vacuum distillation.

-

Step 3: Hydrolysis and Decarboxylation to this compound

-

Principle & Rationale: The final step involves two sequential reactions. First, saponification (base-catalyzed hydrolysis) of the two ester groups to form a dicarboxylate salt. Second, upon acidification, the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) through a six-membered cyclic transition state to yield the final product. [3]

-

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve the purified malonic ester from Step 2 (approx. 150 mmol) in ethanol (100 mL).

-

Add a solution of potassium hydroxide (KOH, 25.2 g, 450 mmol, 3.0 eq) in water (100 mL).

-

Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of both ester groups.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate will form.

-

Heat the acidified mixture gently to 50-60°C for 1-2 hours to drive the decarboxylation, which is usually evidenced by CO₂ evolution.

-

Cool the mixture to room temperature, then in an ice bath to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

-

Quantitative Data and Characterization

| Step | Product | Starting Material | Theoretical Yield | Expected Yield (%) | Physical State |

| 1 | 5-Fluoro-2-methylbenzyl bromide | 4-Fluoro-1-methylbenzene | 36.8 g | 85-95% (crude) | Pale yellow oil |

| 2 | Diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate | 5-Fluoro-2-methylbenzyl bromide | 51.6 g | 80-90% | Colorless oil |

| 3 | This compound | Substituted Malonic Ester | 27.6 g | 85-95% | White solid |

Final Product Characterization (Expected):

-

Appearance: White crystalline solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.8 (m, 3H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.65 (t, 2H, CH₂-COOH), 2.25 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~179 (C=O), 161 (d, J=243 Hz, C-F), 136 (d, J=6 Hz), 131 (d, J=3 Hz), 125 (d, J=8 Hz), 115 (d, J=21 Hz), 113 (d, J=22 Hz), 35 (CH₂), 30 (CH₂), 19 (CH₃).

-

Mass Spec (ESI-): m/z = 181.07 [M-H]⁻.

-

IR (KBr, cm⁻¹): ~2900-3100 (broad O-H), 1705 (C=O), 1250 (C-F).

Alternative Synthetic Strategies

While the Malonic Ester synthesis is robust, other methods can be employed, depending on available starting materials and desired scale.

Caption: High-level overview of Heck and Reformatsky alternative pathways.

-

Heck Reaction: This involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-5-fluoro-2-methylbenzene) with an acrylate ester. The resulting cinnamate ester is then hydrogenated to saturate the double bond, followed by hydrolysis to yield the final acid. This route is powerful but requires control of catalyst systems and hydrogenation steps.

-

Friedel-Crafts Acylation: Acylation of 4-fluoro-1-methylbenzene with succinic anhydride under Friedel-Crafts conditions would yield a keto-acid. Subsequent reduction of both the ketone and the aromatic ring (e.g., via Clemmensen or Wolff-Kishner reduction for the ketone, followed by a separate dearomatization/rearomatization if needed, making this complex) could lead to the target. This route often suffers from regioselectivity issues. [4][5]

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere or mineral oil. Ensure all glassware is scrupulously dry. Quench any residual sodium carefully.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Less toxic solvents like acetonitrile or cyclohexane can sometimes be substituted for benzylic brominations.

-

Strong Acids and Bases (HCl, KOH): Corrosive. Handle with care and appropriate PPE. Acidification and neutralization steps can be highly exothermic and should be performed in an ice bath.

References

-

Adamo, M. F. A., et al. (2006). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. Organic Letters, 8(22), 5157–5159. [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Library of Medicine. [Link]

-

Kovács, B., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate. [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

-

PrepChem. (n.d.). PREPARATION OF 2-(4-((3-FLUORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)PROPANOIC ACID. PrepChem.com. [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Grybaitė, B., et al. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 28(15), 5851. [Link]

-

Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem Compound Database. [Link]

-

Legigan, T., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

ResearchGate. (2015). Antibacterial properties of new 5-substituted derivatives of rhodanine-3-propanoic acid. ResearchGate. [Link]

- Google Patents. (2021). CN108456140B - Method for preparing flurbiprofen impurity M.

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

Balasundaram, A., & Jeevanandam, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(10), 1475. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Fluoro-2-methylphenyl)propanoic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-(5-Fluoro-2-methylphenyl)propanoic acid (CAS No. 137466-13-8).[1] As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and drug development professionals.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict the ¹H NMR spectrum by analyzing the expected chemical shifts and splitting patterns of the protons in its structure.

The predicted spectrum is based on the known spectrum of 3-(2-methylphenyl)propanoic acid, with adjustments for the electronic effects and coupling introduced by the fluorine atom.[2]

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | ~12 | Singlet (broad) | - |

| Aromatic (H3, H4, H6) | 6.8 - 7.2 | Multiplet | J(H,H) and J(H,F) |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet | J(H,H) |

| Methylene (-CH₂-COOH) | ~2.6 | Triplet | J(H,H) |

| Methyl (-CH₃) | ~2.3 | Singlet | - |

Interpretation and Causality:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen atoms. It typically appears as a broad singlet and its chemical shift can be concentration-dependent.[3][4]

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). The presence of the fluorine atom will introduce additional complexity to the splitting patterns due to fluorine-proton coupling (J-coupling). The exact multiplicity will be a complex multiplet resulting from both proton-proton and proton-fluorine couplings.

-

Aliphatic Protons: The two methylene groups form an ethyl bridge. The methylene group attached to the aromatic ring will be slightly more downfield than the one adjacent to the carbonyl group due to the ring current effect. Both will appear as triplets due to coupling with the adjacent methylene protons.

-

Methyl Protons: The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is based on the data for 3-(2-methylphenyl)propanoic acid from PubChem, with considerations for the influence of the fluorine substituent.[2]

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J-coupling) |

| Carboxylic Acid (-COOH) | ~179 | - |

| Aromatic C-F | ~162 | Large ¹J(C,F) |

| Aromatic C-CH₃ | ~137 | Small J(C,F) |

| Aromatic C-CH₂ | ~135 | Small J(C,F) |

| Aromatic CH | ~130, ~115, ~113 | J(C,F) coupling |

| Methylene (-CH₂-Ar) | ~35 | - |

| Methylene (-CH₂-COOH) | ~30 | - |

| Methyl (-CH₃) | ~19 | - |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 170-185 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)) and its chemical shift will be significantly affected. The other aromatic carbons will exhibit smaller C-F couplings over two or three bonds.

-

Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to obtain a spectrum with singlets for each unique carbon atom, simplifying interpretation.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule, considering the effects of substituents and C-F coupling.

Workflow for ¹³C NMR Analysis

Caption: Workflow for acquiring and analyzing an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 182.19 g/mol . [1] Predicted Mass Spectrum of this compound

| m/z | Ion | Comments |

| 182 | [M]⁺ | Molecular ion peak |

| 137 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 109 | [C₇H₆F]⁺ | Benzylic cation with fluorine |

Interpretation and Causality:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 182, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z = 137. Another likely fragmentation is the cleavage of the bond between the two methylene groups, leading to the formation of a stable benzylic cation containing the fluorine atom, which would appear at m/z = 109.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to gain structural information.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and analyzing a mass spectrum.

References

-

This compound - CAS:137466-13-8. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link] (Accessed: January 18, 2026).

-

PubChem. 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

-

(R)-3-(5-Fluoro-2-methylphenyl)butanoic Acid. PubChem. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

-

Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST WebBook. National Institute of Standards and Technology. Available at: [Link] (Accessed: January 18, 2026).

-

3-(2-Methylphenyl)propanoicacid. Protein Data Bank. Available at: [Link] (Accessed: January 18, 2026).

-

3-(4-Methylphenyl)propanoic acid methyl ester. SpectraBase. Available at: [Link] (Accessed: January 18, 2026).

-

low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

-

The infrared spectrum and structural formula of 2-cyano-2-methyl-3. Chegg. Available at: [Link] (Accessed: January 18, 2026).

-

infrared spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

-

The standard 13C NMR spectrum of phenyl propanoate is shown here. Pearson+. Available at: [Link] (Accessed: January 18, 2026).

-

3-(2-Methylphenyl)propanoic acid. Sci-Hub. Available at: [Link] (Accessed: January 18, 2026).

-

3-Phenylpropionic acid, 3-methylphenyl ester. NIST WebBook. National Institute of Standards and Technology. Available at: [Link] (Accessed: January 18, 2026).

-

CID 158585059. PubChem. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link] (Accessed: January 18, 2026).

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link] (Accessed: January 18, 2026).

-

¹H NMR Spectrum of Propanoic Acid. Nagwa. Available at: [Link] (Accessed: January 18, 2026).

-

mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

-

3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link] (Accessed: January 18, 2026).

-

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. National Institutes of Health. Available at: [Link] (Accessed: January 18, 2026).

-

3,3-Difluoro-3-(5-methylfuran-2-yl)propanoic acid. PubChem. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

Sources

- 1. This compound - CAS:137466-13-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. nagwa.com [nagwa.com]

An In-depth Technical Guide to the Physicochemical and Analytical Profile of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Abstract: This document provides a comprehensive technical overview of 3-(5-Fluoro-2-methylphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that warrant detailed characterization. This guide outlines its core physicochemical properties, offers a predictive spectroscopic and chromatographic profile, and provides robust, field-proven analytical protocols for its definitive identification, purity assessment, and quantification. The methodologies described herein are designed to serve as a self-validating framework for scientists and drug development professionals engaged in the synthesis, evaluation, or application of this and structurally related molecules.

Introduction

This compound belongs to the class of phenylpropanoic acids, which are organic compounds containing a benzene ring linked to a propanoic acid moiety. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The specific placement of a fluoro group at the meta-position and a methyl group at the ortho-position relative to the propanoic acid side chain in this molecule creates a distinct electronic and conformational landscape. This guide provides the foundational data and analytical strategies required for its rigorous scientific investigation.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application, formulation, and handling. The key physicochemical data for this compound, synthesized from available chemical databases and vendor information, are summarized below. It is important to note that while some properties like molecular weight are calculated, others like melting point are empirical and should be experimentally verified for any new batch.

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 137466-13-8 | |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not reported; requires experimental determination via DSC or MP apparatus. For comparison, the non-fluorinated analog, 3-(2-Methylphenyl)propanoic acid, has a melting point of 100-103 °C.[3] | - |

| Boiling Point | Not reported; likely high due to the carboxylic acid group. | - |

| Acidity (pKa) | Not reported; predicted to be slightly more acidic than its non-fluorinated analog due to the electron-withdrawing nature of fluorine. The pKa of perfluorooctanoic acid (PFOA) has been determined to be 3.8 ± 0.1.[4] | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) and sparingly soluble in non-polar solvents and water. | - |

Section 2: Predictive Spectroscopic and Chromatographic Profile

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Below are the anticipated results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.8-7.2 ppm), exhibiting complex splitting patterns due to ³J(H-H) and through-space or long-range J(H-F) couplings.

-

Propanoic Acid Protons (-CH₂CH₂COOH): Two triplets in the aliphatic region (~2.6-3.0 ppm), each integrating to 2H. The protons alpha to the carbonyl will be further downfield than those beta to it.

-

Methyl Protons (-CH₃): A singlet in the upfield region (~2.2-2.4 ppm), integrating to 3H.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.[5]

-

-

¹³C NMR: The spectrum will reveal all 10 unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Six signals in the 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large ¹J(C-F) coupling constant.

-

Aliphatic and Methyl Carbons: Signals for the two -CH₂- groups and the -CH₃ group will be observed in the upfield region (~20-40 ppm).

-

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its electronic environment on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals will appear in their characteristic regions (~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively). The position of substituents on the aromatic ring can influence these vibrations.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 182.19. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH), water (-H₂O), and potentially cleavage along the propanoic acid chain.

Chromatographic Profile

Chromatography is essential for assessing the purity of the compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purity analysis of non-volatile compounds like this.[7][8] A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a standard starting point.

-

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis requires derivatization to convert the -COOH group into a more volatile ester (e.g., a methyl or silyl ester).[9]

Section 3: Experimental Protocols for Characterization

The following protocols provide a robust framework for the complete analytical characterization of a newly synthesized or acquired batch of this compound.

Workflow for Identity and Purity Confirmation

The logical flow of analysis ensures comprehensive characterization, moving from initial purity checks to definitive structural confirmation.

Caption: Analytical workflow for compound verification.

Protocol 3.1: Purity Determination by RP-HPLC

-

Objective: To determine the purity of the compound by separating it from potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

-

Injection Volume: 10 µL.

-

-

Causality and Trustworthiness: Using a gradient elution ensures that impurities with a wide range of polarities can be effectively separated. Formic acid is added to the mobile phase to protonate the carboxylic acid, ensuring a sharp, symmetrical peak shape. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3.2: Structural Confirmation by NMR Spectroscopy

-

Objective: To obtain definitive structural information.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable -COOH proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a quick experiment, usually requiring only a few minutes.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

-

Self-Validation: The combination of ¹H, ¹³C, and ¹⁹F NMR data must be self-consistent. The number of signals, their chemical shifts, integration values (for ¹H), and coupling patterns should all align perfectly with the proposed structure of this compound.

Section 4: Reactivity and Stability

-

Reactivity: The primary sites of reactivity are the carboxylic acid group and the aromatic ring.

-

Carboxylic Acid: It will undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like EDC/HOBt), and reduction (using strong reducing agents like LiAlH₄).

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the methyl group being an ortho-, para-director and the fluorine being a deactivating ortho-, para-director. The outcome of substitution reactions will depend on the specific reagents and conditions.

-

-

Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). It may be sensitive to strong oxidizing agents or high temperatures, which could cause decarboxylation. Long-term storage should be in a cool, dry, and dark environment.

Conclusion

This compound is a compound with significant potential, meriting thorough characterization. This guide provides the necessary framework for researchers to confirm its identity, assess its purity, and understand its fundamental properties. By employing the multi-technique approach detailed here, from chromatography to multi-nuclear NMR, scientists can proceed with confidence in their downstream applications, whether in the synthesis of novel pharmaceuticals or the development of advanced materials.

References

-

Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]

-

Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]

-

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

(R)-3-(5-Fluoro-2-methylphenyl)butanoic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

-

Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. ResearchGate. [Link]

-

3-(2-Methylphenyl)propionic acid. PubChem, National Center for Biotechnology Information. [Link]

-

3-(2-Methylphenyl)propanoic acid. Chemsrc. [Link]

-

3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Human Metabolome Database. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]

-

1H proton NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI. [Link]

-

IR spectra for the protonated fluoroamphetamine isomers. ResearchGate. [Link]

-

3-(2-Methylphenyl)propanoicacid. The Automated Topology Builder (ATB). [Link]

-

3-(4-Methylphenyl)propanoic acid methyl ester - 13C NMR. SpectraBase. [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. 1250651-80-9|2-(5-Fluoro-2-methylphenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of 3-(5-Fluoro-2-methylphenyl)propanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of derivatives based on the 3-(5-Fluoro-2-methylphenyl)propanoic acid scaffold. Drawing insights from structurally analogous compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, this document outlines plausible mechanisms of action, synthesis strategies, and detailed experimental protocols for evaluating their therapeutic potential. We delve into prospective anti-inflammatory, anticancer, and antimicrobial activities, supported by established biochemical and cellular assays. This guide is intended for researchers and drug development professionals seeking to investigate this promising class of small molecules.

Introduction: The Rationale for a Novel Scaffold

The propanoic acid moiety is a cornerstone of medicinal chemistry, most notably as the defining feature of the "profen" class of NSAIDs. Its ability to mimic arachidonic acid allows it to interact with the active site of cyclooxygenase (COX) enzymes. The core scaffold, this compound, combines this proven pharmacophore with a uniquely substituted phenyl ring, offering several strategic advantages:

-

Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which may aid in membrane permeability.[1]

-

Methyl Group: The ortho-methyl group can induce a conformational twist in the phenyl ring relative to the propanoic acid side chain. This steric influence is critical in defining the molecule's three-dimensional shape and its fit within a target protein's binding pocket, potentially leading to enhanced potency or selectivity.

-

Structural Analogy to Flurbiprofen: The scaffold shares significant structural similarity with Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), a potent COX inhibitor.[2][3] This relationship provides a strong rationale for prioritizing the investigation of its anti-inflammatory properties.

This guide will, therefore, focus on the synthesis of novel derivatives from this core structure and the subsequent evaluation of their biological potential, starting with the most probable activity—anti-inflammation—and extending to other promising therapeutic areas.

Synthesis Strategies for Novel Derivatives

The generation of a chemical library with diverse derivatives is fundamental to exploring the structure-activity relationship (SAR). A common and effective method for synthesizing the core scaffold and its amide derivatives is outlined below. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

General Synthesis of Amide Derivatives

A plausible synthetic route involves the activation of the carboxylic acid moiety followed by coupling with a diverse range of amines to generate a library of amides. This approach is favored for its high efficiency and modularity.

Workflow Diagram: Synthesis of Amide Derivatives

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2.1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-benzyl-3-(5-fluoro-2-methylphenyl)propanamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or EDCI/HOBt

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Acid Activation: Dissolve 1.0 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere. Add 1.5 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours until the evolution of gas ceases.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is used immediately in the next step.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of TEA in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[1]

Potential Biological Activity & Mechanisms

Anti-inflammatory Activity

Hypothesized Mechanism: COX-1/COX-2 Inhibition The primary mechanism by which "profen" drugs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs).[3] PGs are key mediators of inflammation, pain, and fever.[3] It is highly probable that derivatives of this compound will act via this pathway.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Step-by-step workflow of the MTT assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strong structural analogy to existing NSAIDs provides a compelling case for its potential as a potent anti-inflammatory agent, likely acting through COX inhibition. Furthermore, the broader literature on related fluoro-aromatic and propanoic acid compounds suggests that anticancer and antimicrobial activities are also worthy of investigation.

The synthetic and experimental protocols detailed in this guide provide a robust framework for synthesizing a focused library of derivatives and systematically evaluating their biological activities. Future work should focus on establishing a clear structure-activity relationship to optimize potency and selectivity, followed by more advanced preclinical studies, including pharmacokinetics and toxicology, for the most promising lead compounds.

References

-

Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175–1183. [Link]

-

Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

Vale, F. F., et al. (2021). On the mechanism of action of the antifungal agent propionate. BMC Research Notes. [Link]

-

Ebrahimi, M., et al. (2021). Propionic Acid: Method of Production, Current State and Perspectives. Journal of Microbiology and Biotechnology. [Link]

-

Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff Site. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

-

Ashraf, Z., et al. (2018). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy. [Link]

-

Fallon, P. G., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. [Link]

-

Fallon, P. G., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]

-

Arisawa, M., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]

-

Nadeem, H., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Cancer Research and Therapeutics. [Link]

-

Nishida, S., et al. (2011). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

-

Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Alamgeer, et al. (2023). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]

-

Karpińska, M., & Namiotko, R. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]

-

Çolak, A. S., et al. (2020). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. ResearchGate. [Link]

-

Nadeem, H., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]

-

Zadra, C., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. [Link]

-

Mahgoub, S., et al. (2026). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(5-Fluoro-2-methylphenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Within this context, 3-(5-Fluoro-2-methylphenyl)propanoic acid has emerged as a valuable building block, combining the advantageous properties of a fluorinated aromatic ring with a versatile propanoic acid side chain. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications in the development of novel therapeutics.

Core Chemical Identity and Properties

IUPAC Name: this compound CAS Number: 137466-13-8

This compound belongs to the class of substituted 3-phenylpropanoic acids, which are recognized as important intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and analgesic drugs.[1][2] The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring are critical modifications that influence its electronic properties and steric profile, thereby impacting its interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | N/A |

| Molecular Weight | 182.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis and Mechanistic Considerations

A plausible synthetic pathway is outlined below, starting from the commercially available 5-fluoro-2-methylbenzaldehyde.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on well-established synthetic transformations for analogous compounds.[3]

Part 1: Synthesis of 3-(5-Fluoro-2-methylphenyl)propenoic acid (Cinnamic Acid Derivative)

-

Reaction Setup: To a solution of 5-fluoro-2-methylbenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents).

-

Catalysis: Add a catalytic amount of piperidine.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Isolation: The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the cinnamic acid derivative.

Causality behind Experimental Choices: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid. Pyridine acts as a basic solvent, while piperidine serves as a more effective basic catalyst to deprotonate the malonic acid and initiate the condensation.

Part 2: Hydrogenation to this compound

-

Reaction Setup: Dissolve the synthesized 3-(5-fluoro-2-methylphenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality behind Experimental Choices: Catalytic hydrogenation is a clean and high-yielding method for the reduction of alkenes. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

Applications in Drug Development: A Scaffold for Innovation

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Metabolic Blocking: The fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[4]

-

Enhanced Binding Interactions: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[5]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can be optimized to improve cell membrane permeability and overall pharmacokinetic properties.[6]

While specific drugs containing this exact moiety are not prominently documented, the broader class of fluorinated phenylpropanoic acids has been explored in the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

Conceptual Experimental Application: Screening as a Cyclooxygenase (COX) Inhibitor

Given the structural similarities of phenylpropanoic acids to known NSAIDs like ibuprofen, a logical experimental application would be to evaluate its potential as a cyclooxygenase (COX) inhibitor.

Caption: Workflow for evaluating COX inhibitory activity.

Step-by-Step Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.

-

Add the test compound at various concentrations.

-

Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Self-Validating System: This protocol includes positive controls (known COX inhibitors like celecoxib for COX-2 and ibuprofen for non-selective inhibition) and negative controls (vehicle-only) to ensure the validity of the assay results. The dose-response curve generated allows for a quantitative assessment of the compound's inhibitory potency.

Conclusion

This compound represents a strategically important building block for the synthesis of novel drug candidates. Its fluorinated and methylated phenylpropanoic acid structure offers a versatile platform for medicinal chemists to explore new chemical space and develop compounds with improved pharmacokinetic and pharmacodynamic properties. The synthetic and experimental frameworks provided in this guide offer a foundation for researchers to further investigate the potential of this and related compounds in the ongoing quest for more effective and safer therapeutics.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Retrieved January 19, 2026, from [Link]

- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of a Novel 2’-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor [scirp.org]

- 6. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3-(5-Fluoro-2-methylphenyl)propanoic acid in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Fluoro-2-methylphenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems. The document outlines the theoretical basis for its solubility profile, provides detailed experimental protocols for its determination, and offers insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

This compound is a substituted phenylpropanoic acid. Molecules of this class are prevalent in medicinal chemistry and drug discovery. The physicochemical properties of any potential drug candidate are paramount to its developability, and among these, solubility is a cornerstone. Aqueous solubility directly influences a drug's absorption and bioavailability, while solubility in organic solvents is critical for synthesis, purification, and formulation.

This guide moves beyond a simple listing of data, providing a framework for understanding and experimentally determining the solubility of this specific molecule. By grounding our approach in authoritative methodologies, we aim to equip the researcher with the tools to generate reliable and reproducible solubility data.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure dictates its properties. Understanding the key physicochemical parameters of this compound allows us to predict its behavior in different environments.

Chemical Structure:

Table 1: Estimated Physicochemical Properties of this compound

| Parameter | Estimated Value | Rationale and Implication for Solubility |

| Molecular Weight | 182.19 g/mol | A relatively small molecule, which is generally favorable for solubility. |

| pKa | ~4.5 - 4.8 | The carboxylic acid moiety is weakly acidic. The presence of an electron-withdrawing fluorine atom on the phenyl ring likely lowers the pKa slightly compared to propanoic acid (pKa ~4.87). This is a critical parameter for predicting aqueous solubility as a function of pH. |

| logP (octanol/water) | ~2.0 - 2.5 | This estimated value suggests the molecule is moderately lipophilic. It indicates a balance between aqueous and lipid solubility, classifying it as potentially "brick dust"-like, requiring careful solvent selection. |

| Melting Point | Not available | The melting point influences the energy required to break the crystal lattice, which is a key component of the solubility process. For similar phenylpropanoic acids, melting points can range from 80-120°C. |

The Principle of "Like Dissolves Like"

The molecule possesses distinct polar and non-polar regions:

-

Polar Region: The carboxylic acid group (-COOH) is capable of hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

-

Non-polar Region: The fluorinated methylphenyl ring and the ethyl chain form a significant hydrophobic core.

Based on this structure, we can make the following predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate. The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the non-polar phenyl ring will limit extensive solubility, especially in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule through dipole-dipole interactions without the highly ordered hydrogen-bonding network of water that would need to be disrupted.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. There are no significant favorable interactions between the polar carboxylic acid group and these non-polar solvents.

The Critical Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. The Henderson-Hasselbalch equation governs the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.

R-COOH (solid) ⇌ R-COOH (aqueous) ⇌ R-COO⁻ + H⁺

-

At pH << pKa (e.g., pH 1-2): The compound will be predominantly in its neutral, protonated form (R-COOH). Its aqueous solubility will be at its minimum, referred to as the intrinsic solubility (S₀).

-

At pH >> pKa (e.g., pH 7.4): The compound will be predominantly in its ionized, carboxylate form (R-COO⁻). The ionic charge allows for strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

Experimental Determination of Solubility

The most reliable understanding of a compound's solubility comes from empirical measurement. The following protocols are based on widely accepted standards, such as the USP General Chapter <1236> Solubility Measurements [1][2][3] and the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility [4][5][6][7][8].

Preliminary Qualitative Solubility Assessment

This rapid test provides a general classification of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small, clear glass vial.

-

Add the test solvent dropwise, up to a total volume of 1 mL.

-

After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Visually inspect the solution against a light and dark background for the presence of undissolved solid.

-

Classify the solubility based on the approximate volume of solvent required to dissolve the material.

Table 2: Template for Recording Qualitative Solubility Data

| Solvent | Classification (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble) | Observations |

| Water | ||

| pH 2.0 HCl Buffer | ||

| pH 7.4 Phosphate Buffer | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| Hexane |

Quantitative Determination: The Saturation Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][9] It measures the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined using a suitable analytical method (e.g., HPLC-UV).

Detailed Protocol:

-

Preparation: Add an excess of this compound to several glass vials. An excess is confirmed if solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours). The time required to reach equilibrium should be determined by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method.

Caption: Workflow for the Saturation Shake-Flask Method.

Data Presentation and Interpretation

Quantitative solubility data should be recorded meticulously. The results are fundamental for various stages of drug development.

Table 3: Template for Recording Quantitative Equilibrium Solubility Data

| Solvent System | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | 48 | ||

| pH 2.0 HCl Buffer | 37 | 48 | ||

| pH 7.4 Phosphate Buffer | 37 | 48 | ||

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 48 | ||

| Methanol | 25 | 24 | ||

| Acetonitrile | 25 | 24 |

The determined aqueous solubility can be used to provisionally classify the compound according to the Biopharmaceutics Classification System (BCS), which is crucial for predicting in vivo performance and guiding formulation strategies.[9]

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure. While theoretical predictions provide a valuable starting point, rigorous experimental determination is non-negotiable for any scientific or drug development application. The saturation shake-flask method, grounded in authoritative guidelines from the USP and OECD, represents the gold standard for generating reliable and reproducible data. By following the protocols outlined in this guide, researchers can confidently characterize the solubility profile of this compound, enabling informed decisions in synthesis, formulation, and further development.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

OECD. (2023). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

- USP. (n.d.). General Chapter <1236> Solubility Measurements. Referenced in various academic and industry publications.

Sources

- 1. 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | C5H8F2O2 | CID 52911204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1213402-08-4|(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. (R)-3-(5-Fluoro-2-methylphenyl)butanoic Acid | C11H13FO2 | CID 176457693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 55301399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. CID 158585059 | C20H24O4 | CID 158585059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Exploring Derivatives of 3-(5-Fluoro-2-methylphenyl)propanoic Acid for Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic exploration of 3-(5-fluoro-2-methylphenyl)propanoic acid as a core scaffold for novel therapeutic agents. We will delve into the strategic design, synthesis, and evaluation of its derivatives, underpinned by principles of medicinal chemistry and pharmacological screening.

Introduction: The Rationale for this compound as a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential often begins with a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. Phenylpropanoic acids represent such a class of compounds, with notable examples including the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and ketoprofen.[1] The specific scaffold, this compound, presents several advantageous features for drug discovery:

-

Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[2] The strategic placement of fluorine on the phenyl ring can modulate the electronic properties of the molecule, influencing its interactions with target proteins.

-